4-Methyl-2-furanmethanamine

Medicinal Chemistry ADME Prediction Organic Synthesis

4-Methyl-2-furanmethanamine (CAS 120073-83-8), also known as (4-methylfuran-2-yl)methanamine, is a primary heteroaromatic amine with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. This compound serves primarily as a versatile chemical intermediate or building block in organic synthesis, leveraging the reactivity of its primary amine group and the electron-rich furan ring.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 120073-83-8
Cat. No. B2470351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-furanmethanamine
CAS120073-83-8
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESCC1=COC(=C1)CN
InChIInChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3
InChIKeyHMHSVQXZBMKUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Methyl-2-furanmethanamine (CAS 120073-83-8) – Baseline Specifications and Computed Properties


4-Methyl-2-furanmethanamine (CAS 120073-83-8), also known as (4-methylfuran-2-yl)methanamine, is a primary heteroaromatic amine with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol [1]. This compound serves primarily as a versatile chemical intermediate or building block in organic synthesis, leveraging the reactivity of its primary amine group and the electron-rich furan ring [2].

Procurement Risk Assessment: Why Simple Furanmethanamine Substitution is Not Equivalent to 4-Methyl-2-furanmethanamine


The assumption that any furanmethanamine derivative can be interchanged as a generic building block is flawed. Even minor structural changes, such as the addition of a methyl group at the 4-position of the furan ring in 4-Methyl-2-furanmethanamine compared to unsubstituted 2-furanmethanamine (furfurylamine), alter critical physicochemical properties and introduce steric effects that significantly influence molecular reactivity, selectivity, and the properties of downstream products [1][2]. These differences are quantifiable and must be evaluated for process consistency and final product performance, as detailed in the evidence guide below.

Quantitative Differentiation Guide: 4-Methyl-2-furanmethanamine vs. Comparators


Lipophilicity Modulation: 4-Methyl-2-furanmethanamine vs. 2-Furanmethanamine (Furfurylamine)

The introduction of a methyl group at the 4-position of the furan ring reduces the lipophilicity of the molecule compared to the unsubstituted 2-furanmethanamine, as measured by the computed partition coefficient (XLogP3-AA). The target compound has an XLogP3-AA of 0.2, while the comparator, 2-furanmethanamine, has a computed XLogP3 of 0.4 [1][2].

Medicinal Chemistry ADME Prediction Organic Synthesis

Molecular Weight Differentiation: 4-Methyl-2-furanmethanamine vs. 2-Furanmethanamine

The methyl substitution at the 4-position results in a quantifiable increase in molecular weight. The target compound, 4-Methyl-2-furanmethanamine, has a molecular weight of 111.14 g/mol, which is higher than that of the unsubstituted comparator, 2-furanmethanamine (furfurylamine), which has a molecular weight of 97.12 g/mol [1][2].

Combinatorial Chemistry Reagent Calculation Process Chemistry

Topological Polar Surface Area (TPSA) Comparison: 4-Methyl-2-furanmethanamine vs. 2-Furanmethanamine

The presence of the methyl group on the furan ring of the target compound increases its topological polar surface area (TPSA) relative to the unsubstituted comparator. 4-Methyl-2-furanmethanamine has a TPSA of 39.2 Ų, whereas 2-furanmethanamine (furfurylamine) has a TPSA of 39.0 Ų [1][2].

Drug Discovery Cell Permeability Medicinal Chemistry

Verified Application Scenarios for Procuring 4-Methyl-2-furanmethanamine (CAS 120073-83-8)


As a Preferred Intermediate in Medicinal Chemistry Lead Optimization

Based on the quantifiable differences in lipophilicity (ΔXLogP = -0.2) and molecular weight (+14.02 g/mol) compared to furfurylamine, 4-Methyl-2-furanmethanamine is the preferred building block when a medicinal chemistry program requires a furan-based primary amine with reduced lipophilicity and specific steric constraints to fine-tune a lead compound's ADME or binding profile [1].

As a Key Intermediate in the Synthesis of Patent-Protected Molecules

4-Methyl-2-furanmethanamine is a specifically claimed intermediate in the synthesis of certain N-(4-piperidinyl) bicyclic condensed 2-imidazolamine derivatives, as detailed in US4897401A [2]. For laboratories or CDMOs tasked with synthesizing compounds within this intellectual property space, procuring this specific, patent-cited building block is mandatory for legal and operational compliance.

As a Defined Building Block in Precision Organic Synthesis

For reaction development and process chemistry, the exact molecular weight (111.14 g/mol) is required for accurate stoichiometric calculations, as using the mass of an analog like furfurylamine (97.12 g/mol) would result in significant errors. This makes the procurement of the correctly identified and quantified 4-Methyl-2-furanmethanamine essential for reproducible, high-yielding synthetic procedures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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